Cross-Coupling Reactivity: 2-Bromo-6-fluoro-3-nitropyridine vs. 2-Chloro-6-fluoro-3-nitropyridine
In Suzuki-Miyaura cross-coupling reactions with a borated L-aspartic acid derivative, the experimental yield of 3-bromopyridine was quantitative (100%), whereas 3-chloropyridine gave significantly lower yields [1]. Although this study did not use the exact title compound, it establishes a clear class-level reactivity order for halopyridines: Br > I >> Cl. Extending this to 2-Bromo-6-fluoro-3-nitropyridine versus the 2-chloro analog (CAS 333998-12-2), the bromo variant is expected to provide superior conversion in palladium-catalyzed couplings under identical conditions, reducing catalyst loading, reaction time, or temperature requirements.
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield (monohalopyridine vs. aspartic acid-derived boronate ester) |
|---|---|
| Target Compound Data | No direct experimental data for title compound |
| Comparator Or Baseline | 3-Bromopyridine: quantitative (100%) yield; 3-Chloropyridine: significantly lower yield |
| Quantified Difference | Yield order: Br > I >> Cl [1] |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling; substrate: tert-butyl-20-(S)-benzyloxycarbonylamino-but-19-enolate |
Why This Matters
For procurement, selecting the bromo over the chloro variant reduces the risk of incomplete conversion in cross-coupling steps, which is critical for minimizing purification costs in multi-step library synthesis.
- [1] Kuwata, K.; et al. Tetrahedron Letters 2018, 59, 4602-4605. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. View Source
